CID 16219416, also known as 3,5,6-Trichloropyridine-2-carbonitrile, is a chemical compound with the molecular formula and a molecular weight of 207.4 g/mol. This compound is characterized by its three chlorine atoms attached to a pyridine ring, along with a cyano group. It is primarily utilized in various research and industrial applications due to its unique chemical properties, particularly in the synthesis of other chemical compounds.
GlcN-6-P Na plays a role in the biosynthesis of glycosaminoglycans. It enters the hexosamine biosynthetic pathway, where it undergoes further modifications to become UDP-N-acetylglucosamine, a precursor for glycosaminoglycan synthesis []. Additionally, GlcN-6-P Na can be involved in regulating cellular processes like gene expression and protein translation through its interaction with specific signaling pathways []. However, the precise mechanisms require further scientific exploration.
GlcN-6-P is a natural form of glucosamine and plays a crucial role in the hexosamine biosynthesis pathway []. This pathway produces UDP-N-acetylglucosamine (UDP-GlcNAc), a vital building block for glycosylation, a process where sugar molecules are attached to proteins and lipids []. Research explores how GlcN-6-P availability influences cellular processes regulated by glycosylation, such as cell signaling, proliferation, and differentiation [].
GlcN-6-P acts as a substrate for various enzymes involved in carbohydrate metabolism. Studying how enzymes interact with GlcN-6-P helps researchers understand the regulation and function of these enzymes within cellular processes []. For instance, research has used GlcN-6-P to study the activity of enzymes like N-acetylglucosamine-phosphate transferase (GlcNAc-PT), which plays a role in bacterial cell wall synthesis [].
One significant product formed from this compound is 3,5-dichloro-2-aryl pyridine, synthesized via palladium-catalyzed reactions.
3,5,6-Trichloropyridine-2-carbonitrile exhibits notable biological activity:
The synthesis of 3,5,6-Trichloropyridine-2-carbonitrile typically involves:
These steps can be performed using various reagents and conditions tailored to achieve the desired product purity and yield.
This compound finds applications in several fields:
Studies have shown that 3,5,6-Trichloropyridine-2-carbonitrile interacts with specific biomolecules. Its binding affinity to enzymes involved in metabolic pathways highlights its potential impact on drug metabolism and cellular functions. Understanding these interactions is crucial for evaluating its safety and efficacy in various applications.
Several compounds share structural similarities with 3,5,6-Trichloropyridine-2-carbonitrile. These include:
These compounds are compared based on their reactivity profiles and biological activities, showcasing the unique properties of 3,5,6-Trichloropyridine-2-carbonitrile due to its specific substituents.